Acetanilide, 4'-(N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)-
Description
The compound "Acetanilide, 4'-(N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)-" is an acetanilide derivative featuring a carbamoyl group at the 4' position of the benzene ring. This carbamoyl group is further substituted with a 6-amino-1,3-dimethyl-2,4-dioxo-tetrahydro-pyrimidinyl moiety. The pyrimidine ring contains amino, methyl, and dioxo functional groups, which likely influence its chemical reactivity, solubility, and biological activity.
Properties
CAS No. |
73623-32-2 |
|---|---|
Molecular Formula |
C15H17N5O4 |
Molecular Weight |
331.33 g/mol |
IUPAC Name |
4-acetamido-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H17N5O4/c1-8(21)17-10-6-4-9(5-7-10)13(22)18-11-12(16)19(2)15(24)20(3)14(11)23/h4-7H,16H2,1-3H3,(H,17,21)(H,18,22) |
InChI Key |
ZLSSSGLGTDGMDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 4’-(N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)- typically involves multiple steps. One common method includes the reaction of acetanilide with an appropriate pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 4’-(N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Acetanilide, 4’-(N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 4’-(N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetanilide and Its Simple Derivatives
Acetanilide
- Structure : Basic acetanilide (N-phenylacetamide) lacks substituents on the benzene ring.
- Properties : Historically used as an analgesic but phased out due to toxicity (methemoglobinemia caused by aniline metabolites) .
- Metabolism : Primarily undergoes N-hydroxylation, leading to reactive intermediates .
Paracetamol (Acetaminophen)
- Structure : Features a 4'-hydroxyl group on the benzene ring.
- Properties: Widely used as a safer analgesic; hepatotoxic at high doses due to CYP2E1-mediated oxidation to quinone imine .
- Key Difference : The hydroxyl group enhances hydrogen bonding, affecting drug release kinetics in hydrogels compared to acetanilide .
Phenacetin
- Structure : Contains a 4'-ethoxy group instead of a hydroxyl.
- Properties: Formerly used as an analgesic but withdrawn due to nephrotoxicity. Undergoes N-hydroxylation rather than quinone formation .
p-Amino Acetanilide (PAA)
- Structure: Features a 4'-amino group.
- Properties: Used in dye synthesis; higher polarity due to the amino group influences solubility and metabolic pathways .
Pyrimidinyl-Substituted Acetanilide Derivatives
Target Compound
- Structure: The 4'-carbamoyl group is linked to a 6-amino-1,3-dimethyl-2,4-dioxo-tetrahydro-pyrimidine.
- Hypothesized Properties: Solubility: The pyrimidinyl group may enhance water solubility via hydrogen bonding (amino and dioxo groups) . Metabolism: Methyl groups could slow oxidative metabolism, reducing toxicity compared to simpler acetanilides . Bioactivity: Potential pesticidal or antifungal activity, as seen in other acetanilide derivatives targeting Phytophthora spp. .
Analogous Pyrimidinyl Derivatives
- Example 1: Acetamide, N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)-2-hydroxy Structure: Similar pyrimidine core but with a hydroxyl group on the acetamide chain. Impact: Hydroxyl group may increase hydrogen bonding and alter pharmacokinetics.
- Example 2: Pentanamide, N-(6-amino-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) Structure: Longer pentanamide chain instead of carbamoyl. Impact: Enhanced lipophilicity could improve membrane permeability.
Comparative Data Table
Research Findings and Implications
Structural Influences on Bioactivity
- Hydrogen Bonding : The pyrimidinyl group in the target compound may form hydrogen bonds with biological targets, similar to paracetamol’s hydroxyl group .
- Metabolic Stability : Methyl groups on the pyrimidine ring could reduce cytochrome P450-mediated oxidation, lowering reactive metabolite formation compared to acetanilide .
- Toxicity : The absence of a free aniline moiety (as in acetanilide) may mitigate methemoglobinemia risk .
Drug Delivery Considerations
- Hydrogel Release : Compared to paracetamol, the target compound’s bulkier substituent may slow release from polyurethane hydrogels due to reduced hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
